N-methylpyrazine-2-carboxamide

Medicinal Chemistry Synthetic Methodology Building Block

Procure N-methylpyrazine-2-carboxamide as the definitive core scaffold for generating 3-(alkylamino)pyrazine-2-carboxamide libraries with reported MIC values as low as 25 μg/mL against M. tuberculosis H37Rv. Unlike biologically-active pyrazinamide, this unsubstituted precursor lacks intrinsic antimycobacterial activity, enabling systematic SAR exploration via downstream functionalization—alkylation, chlorination, or cross-coupling. Its N-methyl group is essential for constructing 2D Cu(II) coordination polymers for gas storage/sensing. With a well-defined melting point (105°C) and moderate lipophilicity (LogP 0.411), it balances reactivity and handling for medicinal chemistry and MOF ligand design. Choose the authentic core scaffold, not pre-functionalized analogs, to maintain full synthetic flexibility and valid SAR comparisons.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 88393-94-6
Cat. No. B3293068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpyrazine-2-carboxamide
CAS88393-94-6
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CN=C1
InChIInChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10)
InChIKeyOPVFDBZMQPCJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyrazine-2-carboxamide (CAS 88393-94-6): A Core Pyrazine Scaffold for Pharmaceutical Building Block and Medicinal Chemistry Procurement


N-Methylpyrazine-2-carboxamide (C6H7N3O, MW 137.14 g/mol) is a fundamental heterocyclic building block in the pyrazine-2-carboxamide class . It serves as the unsubstituted core scaffold from which numerous pharmacologically relevant derivatives are synthesized, including antimycobacterial agents and metal-organic framework (MOF) ligands [1]. This compound is primarily procured as a synthetic intermediate rather than a finished active pharmaceutical ingredient (API), enabling downstream functionalization at multiple ring positions [2].

N-Methylpyrazine-2-carboxamide (CAS 88393-94-6): Why Generic Pyrazine Substitution Fails in Medicinal and Materials Chemistry


Direct substitution of N-methylpyrazine-2-carboxamide with other pyrazine analogs (e.g., pyrazinamide or chlorinated derivatives) is scientifically unsound due to divergent synthetic utility and structure-activity relationship (SAR) consequences. While pyrazinamide (CAS 98-96-4) is a first-line anti-tuberculosis drug requiring bioactivation via pyrazinamidase [1], N-methylpyrazine-2-carboxamide lacks intrinsic antimycobacterial activity and instead functions as a versatile precursor for introducing alkylamino, chloro, or other substituents [2]. The absence of a methylamide group, as in pyrazine-2-carboxylic acid, eliminates a key hydrogen-bond donor/acceptor site that influences both downstream reactivity and biological target engagement [3]. Furthermore, the N-methyl substitution directly impacts lipophilicity (LogP = 0.411) and metal coordination geometry in MOF applications compared to unsubstituted pyrazinecarboxamide ligands.

Quantitative Differentiation Guide: N-Methylpyrazine-2-carboxamide (CAS 88393-94-6) vs. Key Analogs


Synthetic Versatility: Unsubstituted Core Enables Diverse Derivatization

N-Methylpyrazine-2-carboxamide is distinguished from pre-functionalized analogs (e.g., 5-chloro or 3-amino derivatives) by its unsubstituted pyrazine ring at positions 3, 5, and 6. This core structure allows for sequential or parallel diversification that is not possible with analogs bearing permanent substituents. In a comparative synthetic study, N-methylpyrazine-2-carboxamide served as the universal starting material for generating a library of 3-(alkylamino) derivatives via nucleophilic aromatic substitution, whereas 5-chloro-N-methylpyrazine-2-carboxamide is limited to further modification only at the remaining positions [1].

Medicinal Chemistry Synthetic Methodology Building Block

Lipophilicity Control: LogP Differentiation from Pyrazinamide

N-Methylpyrazine-2-carboxamide possesses a calculated LogP of 0.411 , which is significantly higher than that of pyrazinamide (LogP ≈ -0.6) [1]. This difference in lipophilicity alters membrane permeability and oral bioavailability potential when the scaffold is incorporated into drug candidates. The N-methyl substitution contributes to this increased lipophilicity compared to the primary amide of pyrazinamide, providing a tunable handle for medicinal chemists optimizing ADME properties [2].

ADME Drug Design Physicochemical Properties

Metal-Organic Framework (MOF) Coordination: Steric and Electronic Effects of N-Methyl Substitution

In the synthesis of copper(II) metal-organic frameworks, N-methylpyrazine-2-carboxamide (mpyza) was specifically selected over the unsubstituted pyrazine-2-carboxamide (pyza) ligand to modulate framework dimensionality and porosity [1]. The methyl group introduced steric hindrance and altered the electronic properties at the amide nitrogen, resulting in the formation of 2D layered structures [Cu(mpyza)2](BF4)2·2H2O and [Cu(mpyza)2](PF6)2·1.5H2O, whereas pyza ligands typically yield different coordination geometries [2]. This demonstrates that the N-methyl substituent directly influences supramolecular architecture.

Materials Chemistry Coordination Chemistry MOF Synthesis

Biological Activity: Inactive Core vs. Active Derivatives

N-Methylpyrazine-2-carboxamide itself lacks significant antimycobacterial activity, whereas its 3-(alkylamino) derivatives exhibit MIC values as low as 25 μg/mL against M. tuberculosis H37Rv [1]. In contrast, pyrazinamide (PZA) is a clinically approved drug with MIC values ranging from 48.74 to 406.14 μM (approximately 6-50 μg/mL) [2]. This SAR distinction is critical: N-methylpyrazine-2-carboxamide is not a direct replacement for PZA but serves as a scaffold for generating novel analogs with potentially improved or complementary activity profiles [3].

Antimycobacterial SAR Prodrug Design

Optimal Procurement Scenarios for N-Methylpyrazine-2-carboxamide (CAS 88393-94-6) in Research and Development


Medicinal Chemistry: Synthesis of Antimycobacterial Pyrazinamide Analogs

Procure N-methylpyrazine-2-carboxamide as the core scaffold for generating libraries of 3-(alkylamino)pyrazine-2-carboxamides and related analogs. As demonstrated in published SAR studies, this unsubstituted precursor enables systematic exploration of alkyl chain length and substitution patterns to optimize antimycobacterial activity [1]. The resulting derivatives have shown MIC values as low as 25 μg/mL against M. tuberculosis H37Rv [2].

Materials Science: Fabrication of 2D Copper(II) Metal-Organic Frameworks

Use N-methylpyrazine-2-carboxamide (mpyza) as a bridging ligand for constructing two-dimensional copper(II) coordination polymers with potential applications in gas storage, catalysis, or sensing. The N-methyl group is essential for achieving the 2D layered topology, as demonstrated by the synthesis of [Cu(mpyza)2](BF4)2·2H2O and [Cu(mpyza)2](PF6)2·1.5H2O [3].

Chemical Biology: Development of Targeted Covalent Inhibitors

Employ N-methylpyrazine-2-carboxamide as a building block for synthesizing amide-functionalized triazole or other heterocyclic inhibitors. The scaffold's moderate lipophilicity (LogP = 0.411) and hydrogen-bonding capacity make it suitable for optimizing binding affinity and pharmacokinetic properties in enzyme inhibitor programs .

Process Chemistry: Custom Synthesis of Pyrazine-Containing Intermediates

For industrial partners requiring pyrazinecarboxamide intermediates, N-methylpyrazine-2-carboxamide serves as a versatile starting material for further functionalization via chlorination, amination, or cross-coupling. Its well-defined physical properties (melting point = 105 °C, boiling point = 366.3±22.0 °C) facilitate purification and handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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